(3S,4R,5S,6R)-3-(2-Acetoxyacetamido)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
Overview
Description
(3S,4R,5S,6R)-3-(2-Acetoxyacetamido)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate is a useful research compound. Its molecular formula is C18H25NO12 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Koenigs–Knorr Reaction and Structural Conformation : A study by Mönch et al. (2013) on n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, a compound formed by a Koenigs–Knorr reaction, provides insights into synthetic methodologies that could potentially be applicable to the synthesis of similar complex organic molecules. The central ring of the compound adopts a chair conformation, highlighting the importance of stereochemistry in the design and synthesis of such molecules (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).
Cascade Synthesis for Polyoxigenated Derivatives : Research by Naumov et al. (2007) on the cascade synthesis of polyoxygenated 6H,11H-[2]benzopyrano-[4,3-c][1]benzopyran-11-ones demonstrates the complexity and efficiency of cascade reactions in producing polyoxygenated derivatives. This methodology could be relevant for the synthesis of complex molecules including those similar to the compound , emphasizing the utility of cascade reactions in organic synthesis (Naumov, Sutirin, Shavyrin, Ganina, Beletskaya, Bourgarel-Rey, Combes, Finet, & Fedorov, 2007).
Green Chemistry Approaches : The work by Al-Matar et al. (2010) on the green, one-pot, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines showcases innovative approaches to synthesizing heterocyclic compounds. Such methodologies emphasize the importance of environmentally friendly synthetic routes, potentially applicable to the synthesis of similar compounds (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Properties
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO12/c1-8(20)26-6-13-16(28-10(3)22)17(29-11(4)23)15(18(31-13)30-12(5)24)19-14(25)7-27-9(2)21/h13,15-18H,6-7H2,1-5H3,(H,19,25)/t13-,15+,16-,17-,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXKJZXQWVSZCE-GAMQSXCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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